7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused triazole-pyrazine core. Its structure includes a 4-bromophenyl group at position 7 and a 4-fluorophenyl-2-oxoethylthio moiety at position 3.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c20-13-3-7-15(8-4-13)24-9-10-25-17(18(24)27)22-23-19(25)28-11-16(26)12-1-5-14(21)6-2-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBITAYRPARTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a fluorinated aromatic boronic acid or ester.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate compound with a suitable thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated aromatic compounds, boronic acids, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical features of the target compound with similar triazolopyrazinone derivatives:
Pharmacological Hypotheses
- Target Compound : The 4-fluorophenyl-oxoethylthio group may mimic ATP-binding motifs in kinases, similar to pyrazolo[3,4-d]pyrimidine derivatives (e.g., ’s chromen-4-one analogs, which show kinase inhibition at IC₅₀ < 100 nM) .
Key Research Findings and Gaps
- Fluorine substituents (e.g., 4-fluorophenyl) improve metabolic stability and membrane permeability .
- Validation Gaps: No direct data on the target compound’s biological activity or toxicity are available in the provided evidence. Further studies should prioritize in vitro kinase assays and ADMET profiling.
Biological Activity
The compound 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a member of the triazolopyrazine family, notable for its complex structure and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a triazolo[4,3-a]pyrazin core with significant substituents including a 4-bromophenyl group and a 4-fluorophenyl group. The synthesis typically involves multi-step reactions requiring precise control over conditions to ensure high purity and yield. A common synthetic route includes the reaction of appropriate precursors under reflux conditions in solvents such as anhydrous ethanol, followed by recrystallization to achieve the desired compound with high purity levels .
Anticancer Potential
Preliminary studies suggest that This compound may exhibit significant anticancer properties. This is attributed to its ability to inhibit specific kinases involved in cell proliferation pathways. For example, compounds with similar structures have demonstrated kinase inhibition leading to reduced tumor cell growth . In vitro studies are necessary to confirm these effects and elucidate the underlying mechanisms.
Anti-inflammatory and Neuroprotective Activities
The compound may also possess anti-inflammatory and neuroprotective properties. Similar triazolopyrazine derivatives have shown promise in modulating inflammatory pathways and protecting neuronal cells from oxidative stress . These activities are critical in developing treatments for conditions such as neurodegenerative diseases.
Enzyme Interaction Studies
Interaction studies indicate that this compound may modulate enzyme activity by binding to specific receptors or enzymes involved in cellular signaling pathways. Such interactions could lead to therapeutic effects in various diseases . Further research is required to characterize these interactions fully.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals unique properties of This compound :
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | Contains thiadiazine ring | Exhibits anti-inflammatory activities |
| 8-Amino-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-ones | Amino substitution at position 8 | Potential dual-action as antagonist and antioxidant |
| 5-Aryl-[1,2,4]triazolo[3,4-b]quinazolinones | Quinazoline core structure | Known for anti-cancer properties |
The presence of both bromine and fluorine atoms in the structure enhances its reactivity and binding affinity towards biological targets compared to other similar compounds .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound can be synthesized via multi-step reactions, starting with the condensation of a thiol-containing intermediate (e.g., 2-(4-fluorophenyl)-2-oxoethyl thiol) with a bromophenyl-substituted triazolopyrazine precursor. Key steps include:
- Thioether formation : Reacting the thiol group with a halogenated pyrazine under inert conditions (e.g., nitrogen atmosphere) .
- Cyclization : Utilizing microwave-assisted or reflux conditions to form the triazolo[4,3-a]pyrazine core . Purity is typically verified via HPLC with UV detection (λ = 254 nm) and mass spectrometry .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystals are grown via slow evaporation in chloroform/methanol (1:1) .
- Data collection at 296 K with a Bruker D8 VENTURE diffractometer, refining to an R factor <0.05 for accuracy . Key parameters include bond lengths (C–S: ~1.75 Å, C–Br: ~1.90 Å) and dihedral angles between aromatic rings .
Q. What solubility properties should be considered for in vitro assays?
The compound exhibits poor aqueous solubility but dissolves in chloroform, methanol, or dimethyl sulfoxide (DMSO). For biological testing:
- Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (<1% DMSO to avoid cytotoxicity) .
- Confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 values)?
Discrepancies often arise from assay variability. To mitigate:
- Standardize conditions : Fix pH (7.4), temperature (37°C), and incubation time (24–48 hours) across studies .
- Use orthogonal assays : Pair enzyme inhibition assays (e.g., kinase activity) with cellular viability tests (MTT assay) .
- Validate binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
Follow frameworks like Project INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 3–9) and analyze degradation products via LC-MS/MS .
- Biotic degradation : Use soil microcosms with HPLC monitoring to assess half-life under aerobic/anaerobic conditions .
- Computational modeling : Apply QSAR models to predict partition coefficients (log P) and bioaccumulation potential .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
A multi-modal approach is recommended:
- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), focusing on binding free energy (ΔG) and hydrogen-bond networks .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (fold-change >2, p <0.05) .
- In vivo models : Administer the compound (10–50 mg/kg) in rodent xenograft models, monitoring tumor volume and biomarker expression (e.g., p-ERK) .
Q. What strategies address challenges in structural modification for enhanced potency?
Focus on SAR (structure-activity relationship) studies:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, CF3) at the 4-fluorophenyl moiety to enhance target affinity .
- Heterocycle replacement : Replace the triazolo[4,3-a]pyrazine core with triazolothiadiazoles to improve metabolic stability .
- Prodrug design : Synthesize phosphate or acetyl derivatives to enhance aqueous solubility .
Data Contradiction Analysis
Q. How should conflicting data on antioxidant activity be interpreted?
Variability in antioxidant assays (e.g., DPPH vs. ABTS) is common. To reconcile results:
- Normalize data : Express activity as Trolox equivalents (TEAC) to standardize comparisons .
- Control for interference : Pre-treat samples with Chelex resin to remove metal ion contaminants .
- Validate with in vivo models : Measure glutathione (GSH) levels in treated animal tissues .
Key Methodological Considerations
- Synthesis : Prioritize microwave-assisted methods to reduce reaction times (<2 hours) .
- Characterization : Combine SC-XRD with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
